molecular formula C8H12N2OS B3392322 4H-Pyrano[4,3-d]thiazol-2-amine, 6,7-dihydro-4,4-dimethyl- CAS No. 959749-31-6

4H-Pyrano[4,3-d]thiazol-2-amine, 6,7-dihydro-4,4-dimethyl-

Cat. No. B3392322
M. Wt: 184.26 g/mol
InChI Key: XEBRXZCBXDTECI-UHFFFAOYSA-N
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Description

“4H-Pyrano[4,3-d]thiazol-2-amine, 6,7-dihydro-4,4-dimethyl-” is a chemical compound with the molecular formula C6H8N2OS . It has an average mass of 156.206 Da and a monoisotopic mass of 156.035736 Da .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8N2OS/c7-6-8-4-1-2-9-3-5(4)10-6/h1-3H2, (H2,7,8) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 156.21 . It is a solid at room temperature and should be stored in a refrigerator .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, H335 . Precautionary measures include P261, P280, P305, P338, P351 . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

4,4-dimethyl-6,7-dihydropyrano[4,3-d][1,3]thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-8(2)6-5(3-4-11-8)10-7(9)12-6/h3-4H2,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBRXZCBXDTECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CCO1)N=C(S2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-Pyrano[4,3-d]thiazol-2-amine, 6,7-dihydro-4,4-dimethyl-

CAS RN

959749-31-6
Record name 4,4-dimethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of Example 89D (4.6 g, 11 mmol) in THF (90 mL) was added conc. HCl (6.9 mL). The reaction mixture was refluxed for overnight and then cooled. The mixture was basified with 5N NaOH ((17 mL) and extracted with ethyl acetate (3×50 mL). The combined organic extracts were dried (Na2SO4), filtered and concentrated. The residue was purified by column chromatography (SiO2, 0-10% methanol in dichloromethane) to afford 1.04 g (51%) of the title compound. MS (ESI+) m/z 185 (M+H)+
Name
solution
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
Quantity
6.9 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
51%

Synthesis routes and methods II

Procedure details

To a solution of Example 3D (4.6 g, 11 mmol) in tetrahydrofuran was added conc. HCl (6.9 mL). The reaction mixture was refluxed overnight and then cooled to room temperature. The mixture was basified with 5N NaOH (17 mL) and extracted with ethyl acetate (3×50 mL). The combined organic extracts were dried (Na2SO4), filtered and concentrated. The residue was purified by column chromatography using an Analogix® IT280™ (SiO2, 0-10% methanol in dichloromethane to afford 1.04 g (51%) of the title compound. MS (ESI+) m/z 185 (M+H)+
Name
solution
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
Quantity
6.9 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
17 mL
Type
reactant
Reaction Step Two
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4H-Pyrano[4,3-d]thiazol-2-amine, 6,7-dihydro-4,4-dimethyl-
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4H-Pyrano[4,3-d]thiazol-2-amine, 6,7-dihydro-4,4-dimethyl-
Reactant of Route 6
4H-Pyrano[4,3-d]thiazol-2-amine, 6,7-dihydro-4,4-dimethyl-

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